2-{[(2-Chloro-6-fluorophenyl)methyl]amino}acetic acid
Overview
Description
2-{[(2-Chloro-6-fluorophenyl)methyl]amino}acetic acid is an organic compound with the molecular formula C9H9ClFNO2. This compound is characterized by the presence of a chloro-fluorophenyl group attached to an aminoacetic acid moiety. It is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
The primary targets of 2-{[(2-Chloro-6-fluorophenyl)methyl]amino}acetic acid are currently unknown. This compound is used in proteomics research applications
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its mode of action. Based on its structure, it’s possible that it interacts with its targets through hydrogen bonding, electrostatic interactions, or π–π stacking .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-Chloro-6-fluorophenyl)methyl]amino}acetic acid typically involves the reaction of 2-chloro-6-fluorobenzylamine with glycine or its derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-Chloro-6-fluorophenyl)methyl]amino}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and various halides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
2-{[(2-Chloro-6-fluorophenyl)methyl]amino}acetic acid is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
2-(2-Chloro-6-fluorophenyl)acetamides: These compounds share a similar structural framework but differ in their functional groups.
2-(2-Chloro-6-fluorophenyl)acetic acid: This compound lacks the amino group present in 2-{[(2-Chloro-6-fluorophenyl)methyl]amino}acetic acid.
Uniqueness
This compound is unique due to the presence of both chloro and fluoro substituents, which enhance its chemical reactivity and binding properties. The aminoacetic acid moiety further distinguishes it from other similar compounds, providing additional functional versatility.
Properties
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methylamino]acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClFNO2/c10-7-2-1-3-8(11)6(7)4-12-5-9(13)14/h1-3,12H,4-5H2,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZYXFXNWIPOFOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CNCC(=O)O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClFNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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